

# Fourth-Generation EGFR Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-4732   |           |
| Cat. No.:            | B12365538 | Get Quote |

A new wave of targeted therapies is emerging to combat resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This guide provides an objective comparison of the performance of leading fourth-generation EGFR tyrosine kinase inhibitors (TKIs), supported by preclinical experimental data, to aid researchers, scientists, and drug development professionals in this rapidly evolving field.

The development of third-generation EGFR TKIs, such as osimertinib, has significantly improved outcomes for patients with EGFR-mutated NSCLC. However, the emergence of acquired resistance, most notably through the C797S mutation, has created a pressing need for the next wave of inhibitors. Fourth-generation EGFR TKIs are designed to overcome this resistance, primarily by targeting EGFR triple mutations (e.g., Del19/T790M/C797S and L858R/T790M/C797S) while maintaining selectivity over wild-type (WT) EGFR to minimize toxicity. This guide delves into the preclinical data of several promising fourth-generation EGFR inhibitors, offering a comparative analysis of their efficacy and selectivity.

# Comparative Efficacy of Fourth-Generation EGFR Inhibitors

The following tables summarize the in vitro inhibitory activity of several leading fourthgeneration EGFR inhibitors against various EGFR mutations. The data, presented as half-



maximal inhibitory concentrations (IC50), highlights the potency of these compounds against clinically relevant resistance mutations.

| Inhibitor | Del19/T790M/C<br>797S (nM) | L858R/T790M/<br>C797S (nM) | WT EGFR (nM)              | Selectivity<br>(WT/Triple<br>Mutant) |
|-----------|----------------------------|----------------------------|---------------------------|--------------------------------------|
| BLU-945   | 15[1]                      | 6[1]                       | >900[2]                   | >150x                                |
| TQB3804   | 0.46[3][4]                 | 0.13[3][4]                 | 1.07[3]                   | ~8x                                  |
| BBT-176   | 49 (cellular IC50)<br>[5]  | 202 (cellular<br>IC50)[5]  | -                         | -                                    |
| LS-106    | 2.4[6][7]                  | 3.1[6][7]                  | -                         | -                                    |
| BI-4020   | 0.2 (cellular<br>IC50)[8]  | -                          | 190 (cellular<br>IC50)[8] | ~950x                                |

Table 1: In Vitro Kinase and Cellular Inhibition (IC50) of Fourth-Generation EGFR Inhibitors. Selectivity is estimated based on the ratio of WT EGFR IC50 to the average or lowest triple mutant IC50.



| Inhibitor | Additional Preclinical Highlights                                                                                                                                                                                                                                                                            |
|-----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BLU-945   | Demonstrates nanomolar anti-proliferative potency in Ba/F3 cells harboring EGFR triple mutations.[1] Shows significant tumor regression in osimertinib-resistant patient-derived xenograft (PDX) models, both as a monotherapy and in combination with osimertinib.[1][9]                                    |
| TQB3804   | Potently inhibits EGFR phosphorylation in triple mutant cell lines and shows significant tumor growth inhibition in corresponding cell-derived xenograft (CDX) and PDX models.[4][10]                                                                                                                        |
| BDTX-1535 | A CNS-penetrant inhibitor that shows robust anti-tumor activity in PDX and intracranial models expressing various EGFR alterations.  [11] Initial Phase 2 data shows an objective response rate (ORR) of 42% in patients with known osimertinib resistance mutations.[12]                                    |
| BBT-176   | Demonstrates potent inhibition of various EGFR C797S mutants in biochemical and cellular assays.[5] Shows significant anti-tumor activity in in vivo models harboring the EGFR 19Del/T790M/C797S mutation.[13]                                                                                               |
| JIN-A02   | Preclinical studies indicate it inhibits cell and tumor growth in a dose-dependent manner in models with C797S mutations and shows high selectivity over wild-type EGFR.[14] It has also been shown to penetrate the blood-brain barrier and exhibit anti-tumor activity in an intracranial tumor model.[14] |
| LS-106    | Potently inhibits the kinase activities of EGFR triple mutants and suppresses the proliferation of cells harboring these mutations.[6][7] Oral administration leads to significant tumor                                                                                                                     |



|         | regression in a xenograft model with a high tumor growth inhibition rate.[6][15]                                                                                              |
|---------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BI-4020 | Shows strong anti-proliferative activity against cells with the EGFR Del19/T790M/C797S triple mutation and induces significant tumor regression in xenograft mouse models.[8] |

Table 2: Summary of In Vivo and Additional Preclinical Data for Fourth-Generation EGFR Inhibitors.

### **Signaling Pathways and Experimental Workflows**

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a general workflow for assessing inhibitor efficacy.





Click to download full resolution via product page

Caption: Simplified EGFR Signaling Pathway and Inhibition.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of the Macrocyclic Inhibitor BI-4020 Binding to EGFR Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]

#### Validation & Comparative





- 4. researchgate.net [researchgate.net]
- 5. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) PMC [pmc.ncbi.nlm.nih.gov]
- 9. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancements in EGFR Inhibition: The Emergence of TQB3804 as a Fourth-Generation Inhibitor Targeting EGFR C797S Resistance [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. onclive.com [onclive.com]
- 13. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. J INTS BIO, Oral presentation of Preclinical results of its Novel Oral 4th Generation EGFR TKI 'JIN-A02' at the 2022 World Conference on Lung Cancer in Vienna, Austria (IASLC 2022 WCLC) [prnewswire.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fourth-Generation EGFR Inhibitors: A Comparative Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365538#comparing-fourth-generation-egfr-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com